trans-1-Benzyl-azetidine-2,4-dicarboxylic acid diethyl ester
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Overview
Description
Diethyl (2R,4R)-1-benzylazetidine-2,4-dicarboxylate is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features an azetidine ring, which is a four-membered nitrogen-containing ring, and two ester groups. The presence of chiral centers makes it an interesting subject for stereochemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Benzyl-azetidine-2,4-dicarboxylic acid diethyl ester typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the use of diethyl azetidine-2,4-dicarboxylate as a starting material, which undergoes benzylation to introduce the benzyl group at the nitrogen atom. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can be employed to achieve high-quality production.
Chemical Reactions Analysis
Types of Reactions: Diethyl (2R,4R)-1-benzylazetidine-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of benzyl ketones or carboxylic acids.
Reduction: Formation of benzyl alcohols or diols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Diethyl (2R,4R)-1-benzylazetidine-2,4-dicarboxylate has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of chiral drugs with improved efficacy and reduced side effects.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of trans-1-Benzyl-azetidine-2,4-dicarboxylic acid diethyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes or receptors, depending on its structural features. The azetidine ring and ester groups play a crucial role in binding to the active sites of target proteins, leading to the desired biological effects. The exact pathways and molecular targets can vary based on the specific application and the derivatives used .
Comparison with Similar Compounds
Diethyl (2S,4S)-1-benzylazetidine-2,4-dicarboxylate: A stereoisomer with different chiral centers.
Diethyl (2R,4R)-1-methylazetidine-2,4-dicarboxylate: A similar compound with a methyl group instead of a benzyl group.
Diethyl (2R,4R)-1-phenylazetidine-2,4-dicarboxylate: A compound with a phenyl group instead of a benzyl group.
Uniqueness: Diethyl (2R,4R)-1-benzylazetidine-2,4-dicarboxylate is unique due to its specific chiral centers and the presence of a benzyl group, which can influence its reactivity and biological activity. The stereochemistry and functional groups make it a valuable compound for stereochemical studies and the development of chiral drugs .
Properties
IUPAC Name |
diethyl (2R,4R)-1-benzylazetidine-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-3-20-15(18)13-10-14(16(19)21-4-2)17(13)11-12-8-6-5-7-9-12/h5-9,13-14H,3-4,10-11H2,1-2H3/t13-,14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLXLBWDINXHBH-ZIAGYGMSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(N1CC2=CC=CC=C2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@@H](N1CC2=CC=CC=C2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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